The compound is derived from cytidine, a nucleoside that forms part of RNA. In biochemical terms, it belongs to the category of nucleotides and is specifically classified under modified nucleotides due to the methylation at the 2' position. This modification enhances the stability of the RNA molecule against enzymatic degradation, making it crucial for various applications in molecular biology and therapeutic development .
The synthesis of 2'-O-methylcytidine 5'-monophosphate can be achieved through several methodologies, primarily involving chemical modifications of cytidine. A detailed synthesis process includes:
The molecular structure of 2'-O-methylcytidine 5'-monophosphate consists of three key components:
The molecular formula for 2'-O-methylcytidine 5'-monophosphate is . Its structural representation highlights the methyl group on the ribose sugar and the phosphate linkage:
The presence of the methyl group contributes to increased stability against hydrolysis compared to unmodified nucleotides .
2'-O-methylcytidine 5'-monophosphate participates in various chemical reactions typical for nucleotides:
These reactions are crucial for understanding its role in cellular processes and potential therapeutic applications.
The mechanism of action for 2'-O-methylcytidine 5'-monophosphate primarily relates to its incorporation into RNA molecules. When incorporated into RNA:
Research indicates that this compound may also modulate gene expression by influencing mRNA stability and translation efficiency .
The physical and chemical properties of 2'-O-methylcytidine 5'-monophosphate include:
These properties make it suitable for various laboratory applications, including as a building block in oligonucleotide synthesis .
2'-O-methylcytidine 5'-monophosphate has several important applications in scientific research and biotechnology:
2′-O-methylation represents a ubiquitous post-transcriptional modification in eukaryotic tRNA, characterized by the transfer of a methyl group from S-adenosylmethionine (AdoMet) to the 2′-oxygen of ribose. This modification occurs predominantly at conserved positions, including the structurally critical Position 4 within the tRNA acceptor stem—a duplex region where methylation is exceptionally rare. Unlike rRNA methylation guided by snoRNAs, tRNA 2′-O-methylation relies solely on protein-only methyltransferases. These enzymes recognize intricate three-dimensional features of tRNA substrates rather than linear sequences, ensuring precise spatial and temporal modification. The methylation alters RNA backbone conformation by restricting ribose pucker flexibility and sterically blocking nucleophilic attack, thereby enhancing tRNA stability against hydrolysis and thermal denaturation. Position 4 methylation specifically reinforces the acceptor stem’s role in aminoacylation fidelity and translational initiation [2] [7].
In Saccharomyces cerevisiae, the Trm13 methyltransferase (encoded by TRM13/YOL125w) exclusively catalyzes 2′-O-methylation at Position 4 (Cm4) of tRNA substrates. Genetic and biochemical studies confirm that Trm13 deletion strains lack detectable Cm4 modification in tRNAᴳᵘᶜ, tRNAᴾʳᵒ, and tRNAᴴⁱˢ, establishing its non-redundant biological role. Trm13 exhibits stringent substrate discrimination, binding target tRNAs with dissociation constants (KD) of 85–100 nM while rejecting non-substrates (KD >1 µM). This selectivity arises from its recognition of the tRNA’s three-dimensional L-shaped fold, particularly the acceptor-TΨC stem junction, rather than primary sequence motifs. Trm13 belongs to a novel methyltransferase family lacking homology to other AdoMet-dependent enzymes, suggesting a unique catalytic scaffold adapted for duplex-embedded ribose methylation [2].
Table 1: Substrate Binding Parameters of Trm13 Methyltransferase
tRNA Substrate | Dissociation Constant (KD) | Catalytic Efficiency (kcat/KM) | Biological Role of Position 4 |
---|---|---|---|
tRNAᴴⁱˢ | 85 ± 8 nM | 0.18 min⁻¹·µM⁻¹ | Aminoacylation fidelity |
tRNAᴳᵘᶜ(GCC) | 100 ± 14 nM | 0.15 min⁻¹·µM⁻¹ | Ribosomal A-site binding |
Non-substrate tRNA | >1 µM | Not detectable | N/A |
Trm13 exemplifies a kinetic paradigm distinct from bacterial tRNA methyltransferases. Pre-steady-state analyses reveal its catalytic mechanism adheres to a sequential ordered bi-bi scheme: tRNA binding precedes AdoMet, forming a ternary complex before methyl transfer. The chemical step (kchem) is moderately rapid (1.2 min⁻¹), but product release is rate-limiting under physiological conditions, preventing premature dissociation during catalysis. Trm13’s Michaelis constant (KM) for tRNAᴴⁱˢ is exceptionally low (10 nM), reflecting ultra-high substrate affinity crucial for modifying rare tRNA species. Unlike the bacterial TrmD (class IV fold with bent AdoMet), Trm13 likely adopts a class I Rossmann fold, positioning AdoMet in an extended conformation optimal for methyl transfer to ribose. This architectural divergence underscores evolutionary specialization in eukaryotic tRNA modification systems [2] [6].
Table 2: Kinetic Parameters of Eukaryotic vs. Bacterial tRNA Methyltransferases
Parameter | Trm13 (Eukaryotic) | TrmD (Bacterial) | Trm5 (Archaeal/Eukaryotic) |
---|---|---|---|
KM (tRNA) | 10 nM | 50 nM | 200 nM |
kcat (min⁻¹) | 0.12 | 5.4 | 0.05 |
Rate-Limiting Step | Product release | Methyl transfer | Conformational change |
AdoMet Conformation | Extended (Class I) | Bent (Class IV) | Extended (Class I) |
Structural Fold | Novel | Trefoil knot | Rossmann |
Post-tRNA degradation, 2′-O-MeCMP enters salvage pathways via phosphorolytic or hydrolytic cleavage. The dominant route involves stepwise dephosphorylation by 5′-nucleotidases (e.g., NT5C) to 2′-O-methylcytidine, followed by phosphorolysis into 2′-O-methylribose-1-phosphate and free cytosine. The methylribose moiety may then be recycled via pentose phosphate metabolism or isomerized by methylthioribose-1-phosphate isomerase (MtnA)—an enzyme shared with methionine salvage—yielding intermediates convertible to PRPP. Cytosine undergoes deamination to uracil, funneling into pyrimidine catabolism via dihydrouracil dehydrogenase (DPYD) and ultimately generating β-alanine. Alternatively, specialized kinases like uridine-cytidine kinase may directly rephosphorylate 2′-O-methylcytidine, regenerating 2′-O-MeCMP for de novo tRNA synthesis. This salvage machinery minimizes energetic costs of de novo nucleotide synthesis and maintains methylated nucleotide pools during stress [3] [6] [9].
Table 3: Enzymes in Methylated Pyrimidine Salvage and Recycling
Enzyme | Reaction Catalyzed | Metabolic Outcome |
---|---|---|
5′-Nucleotidase (NT5C) | 2′-O-MeCMP → 2′-O-methylcytidine + Pᵢ | Dephosphorylation for nucleoside salvage |
Pyrimidine nucleoside phosphorylase | 2′-O-methylcytidine → cytosine + 2′-O-methylribose-1-P | Nucleobase and sugar separation |
Cytosine deaminase | Cytosine → uracil | Entry into β-alanine pathway |
MtnA isomerase | 2′-O-methylribose-1-P → methylribulose-1-P | Carbon recycling via pentose pool |
Uridine-cytidine kinase | 2′-O-methylcytidine + ATP → 2′-O-MeCMP + ADP | Nucleotide regeneration |
The metabolic flux through these pathways intersects central carbon metabolism: methylribose derivatives feed into glycolysis/gluconeogenesis, while cytosine degradation contributes to the citric acid cycle via β-alanine. This crosstalk positions 2′-O-MeCMP at a biochemical nexus coordinating nucleotide economy with energy homeostasis [3] [9].
Concluding Perspectives2′-O-methylcytidine 5′-monophosphate exemplifies the sophisticated interplay between specialized RNA modification enzymes and core metabolic networks. Its biosynthesis via Trm13 showcases eukaryote-specific adaptations for modifying duplex-embedded nucleotides, while its salvage through MtnA and NT5C pathways underscores metabolic efficiency. Future research should address how 2′-O-MeCMP dynamics respond to nutritional stress and whether its salvage is compartmentalized within eukaryotic cells. Such insights may reveal novel targets for modulating gene expression through RNA modification pathways.
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